Improved CYP 2D6 Liabilities vs. Tetrahydroisoquinoline-based Scaffolds
The 5,6,7,8-tetrahydro-1,6-naphthyridine core offers a quantifiable safety advantage over the structurally analogous tetrahydroisoquinoline scaffold. In a direct medicinal chemistry optimization study, introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring to generate the 5,6,7,8-tetrahydro-1,6-naphthyridine series resulted in a 'greatly reduced' inhibition of the CYP 2D6 enzyme [1]. While specific IC50 values for the 5-methyl analog are not publicly disclosed, the class-wide reduction in CYP 2D6 liability makes this core a preferred choice for projects requiring a lower drug-drug interaction risk profile.
| Evidence Dimension | CYP 2D6 enzyme inhibition (off-target liability) |
|---|---|
| Target Compound Data | Class-level: 5,6,7,8-tetrahydro-1,6-naphthyridine series shows greatly reduced CYP 2D6 inhibition |
| Comparator Or Baseline | Tetrahydroisoquinoline-based CXCR4 antagonists (e.g., TIQ15) |
| Quantified Difference | Qualitative: 'Greatly reduced' inhibition reported; specific IC50 shift not disclosed for the 5-methyl-substituted variant. |
| Conditions | Biochemical assay against CYP 2D6 enzyme; context of CXCR4 antagonist lead optimization (J. Med. Chem. 2022). |
Why This Matters
CYP 2D6 inhibition is a major cause of drug-drug interactions and clinical failure; a scaffold with a class-level precedent for lower CYP 2D6 liability reduces downstream development risk.
- [1] Jecs E, et al. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. J Med Chem. 2022 Mar 10;65(5):4058-4084. DOI: 10.1021/acs.jmedchem.1c01828. View Source
